molecular formula C8H4ClNO6 B12068428 2-Chloro-6-nitroterephthalic acid

2-Chloro-6-nitroterephthalic acid

Cat. No.: B12068428
M. Wt: 245.57 g/mol
InChI Key: WUYHZZUZCYAJCF-UHFFFAOYSA-N
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Description

2-Chloro-6-nitro-terephthalic acid is an aromatic carboxylic acid derivative It is characterized by the presence of both a chlorine atom and a nitro group attached to the benzene ring of terephthalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-nitro-terephthalic acid can be synthesized through the nitration of 2-chloro-terephthalic acid. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: On an industrial scale, the production of 2-chloro-6-nitro-terephthalic acid follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale nitration reactors and continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-nitro-terephthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

2-Chloro-6-nitro-terephthalic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-nitro-terephthalic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

  • 2-Nitroterephthalic acid
  • 2-Chloro-terephthalic acid
  • 2,5-Dichloro-terephthalic acid

Comparison: 2-Chloro-6-nitro-terephthalic acid is unique due to the presence of both a chlorine atom and a nitro group, which impart distinct chemical reactivity and potential applications Compared to 2-nitroterephthalic acid, it has an additional chlorine atom, which can influence its reactivity and interactions

Properties

Molecular Formula

C8H4ClNO6

Molecular Weight

245.57 g/mol

IUPAC Name

2-chloro-6-nitroterephthalic acid

InChI

InChI=1S/C8H4ClNO6/c9-4-1-3(7(11)12)2-5(10(15)16)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14)

InChI Key

WUYHZZUZCYAJCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)C(=O)O

Origin of Product

United States

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